4-(6-Chloropyrazin-2-yl)piperazin-2-one
Overview
Description
“4-(6-Chloropyrazin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 . It is used for research purposes .
Synthesis Analysis
The synthesis of “4-(6-Chloropyrazin-2-yl)piperazin-2-one” involves the starting material 5-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-lH-pyrrolo[2,3-b]pyridine and 4-(6-chloropyrazin-2-yl)piperazin-2-one in DME (8 mL) which was degassed and purged under argon atmosphere for 10 min . The reaction mixture was heated at 100C for 12 h in a sealed tube .Molecular Structure Analysis
The molecular structure of “4-(6-Chloropyrazin-2-yl)piperazin-2-one” can be represented by the SMILES stringC1CN(CC(=O)N1)C2=CN=CC(=N2)Cl
.
Scientific Research Applications
Anticancer Potential
CPP has been investigated for its potential as an anticancer agent. Researchers have focused on inhibiting the protein tyrosine phosphatases (PTPs) pathway, which plays a crucial role in cell proliferation, migration, and metabolism. Specifically, the SHP2 protein—a member of the PTPs family—has been targeted. Through structure-based drug design, CPP derivatives were optimized, resulting in compounds with cytotoxic activity against cancer cells .
Antibacterial Activity
CPP’s unique structure makes it an interesting candidate for antibacterial research. Although specific studies on CPP itself are limited, related pyrazine compounds have demonstrated antibacterial properties. Researchers have explored their potential as inhibitors of bacterial enzymes or as agents to combat drug-resistant strains .
Anti-Inflammatory Effects
In vitro studies have evaluated CPP derivatives for their anti-inflammatory activity. By assessing COX-1 and COX-2 inhibition, researchers aim to identify compounds that could potentially serve as anti-inflammatory drugs. Further investigations are needed to explore CPP’s specific effects in this context .
Photophysical Properties
CPP exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers have studied its behavior in different solvents and environments. Understanding these properties contributes to the design of luminescent materials and sensors.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(6-Chloropyrazin-2-yl)piperazin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays a crucial role in cell cycle regulation, particularly during the transition from the G1 phase to the S phase .
Mode of Action
It’s known that cdk2 inhibitors typically work by binding to the atp pocket of the enzyme, preventing its activation and thus halting cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can halt the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .
Result of Action
The inhibition of CDK2 by 4-(6-Chloropyrazin-2-yl)piperazin-2-one leads to cell cycle arrest . This can result in the cessation of cell proliferation and potentially induce apoptosis, which is the process of programmed cell death . This makes the compound of potential interest in the development of anti-cancer therapies .
properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJHWDRKKFTCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606715 | |
Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61655-86-5 | |
Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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